molecular formula C20H24N4O6S3 B2881235 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-85-9

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2881235
CAS No.: 865173-85-9
M. Wt: 512.61
InChI Key: BHKKSAKQTSWYCP-XDOYNYLZSA-N
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Description

This compound features a benzothiazole core fused with a sulfamoyl-substituted benzamide moiety. The Z-configuration of the imine group (C=N) is critical for its structural stability and electronic properties. Key functional groups include:

  • N,N-Dimethylsulfamoyl and sulfamoyl groups at the 4- and 6-positions of the benzothiazole ring, respectively.
  • A 2-ethoxyethyl substituent at the 3-position of the benzothiazole, influencing solubility and steric interactions.
  • A benzamide group linked via an imine bond, contributing to π-conjugation and intermolecular interactions.

Synthesis involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formation, and cyclization, as described in analogous sulfonamide-containing heterocycles . Spectral characterization (IR, NMR, MS) confirms its tautomeric stability and electronic delocalization, akin to related triazole-thione derivatives .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S3/c1-4-30-12-11-24-17-10-9-16(32(21,26)27)13-18(17)31-20(24)22-19(25)14-5-7-15(8-6-14)33(28,29)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKKSAKQTSWYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. (Z)-N-(3-(2-Methoxyethyl)-6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(Methylsulfonyl)benzamide

  • Key differences :
    • Substituents : Methoxyethyl (vs. ethoxyethyl) and methylsulfonyl (vs. N,N-dimethylsulfamoyl/sulfamoyl).
    • Molecular weight : 468.6 g/mol (C₁₉H₂₀N₂O₆S₃) vs. higher molecular weight for the target compound due to bulkier sulfamoyl groups.
  • Impact : Reduced steric hindrance from methoxyethyl may enhance solubility but diminish thermal stability compared to the ethoxyethyl group .

b. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

  • Key differences :
    • Core structure : Thiadiazole-isoxazole (vs. benzothiazole).
    • Functional groups : Lacks sulfamoyl groups but includes a benzamide and phenyl substituents.
  • Impact : The thiadiazole-isoxazole system exhibits lower π-conjugation, reflected in its IR carbonyl absorption at 1606 cm⁻¹ (vs. 1663–1682 cm⁻¹ in sulfamoyl-containing compounds) .
Physicochemical and Spectral Properties
Compound Molecular Formula Key IR Peaks (cm⁻¹) Notable Spectral Features
Target Compound C₁₉H₂₁N₃O₆S₃ (estimated) ~1255 (C=S), ~1680 (C=O) Thione tautomer stability; absence of νS-H (~2500–2600 cm⁻¹)
(Z)-N-(3-(2-Methoxyethyl)-6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(Methylsulfonyl)benzamide C₁₉H₂₀N₂O₆S₃ ~1250 (C=S), ~1600 (C=O) Lower carbonyl absorption due to electron-withdrawing methylsulfonyl groups
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C₁₈H₁₂N₄O₂S 1606 (C=O) Simplified π-system; no sulfamoyl-related bands

Research Findings and Implications

  • Electronic Effects : Sulfamoyl groups in the target compound enhance electron-withdrawing character, red-shifting UV-Vis absorption compared to methylsulfonyl analogues .
  • Thermal Stability : The ethoxyethyl group likely improves thermal stability over methoxyethyl analogues, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Preparation Methods

Formation of 3-(2-Ethoxyethyl)Benzo[d]thiazol-2(3H)-one

The synthesis begins with constructing the substituted thiazolone core through adapted Hantzsch thiazole methodology:

Procedure

  • React 2-aminobenzenethiol (1.25 g, 10 mmol) with ethyl 4-chloroacetoacetate (1.64 g, 10 mmol) in ethanol (20 mL) under reflux for 6 hours.
  • Add 2-ethoxyethyl bromide (1.56 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in DMF (15 mL) at 80°C for N-alkylation.
  • Isolate intermediate via vacuum filtration (Yield: 78%).

Key Parameters

Reaction Step Reagents/Conditions Yield Reference
Thiazole ring formation Ethanol, Δ, 6h 68%
N-Alkylation DMF, K₂CO₃, 80°C, 4h 78%

Sulfamoyl Group Installation

Regioselective Sulfonylation at C-6

Position-selective sulfamoylation employs controlled reaction stoichiometry and protecting group strategies:

Method A

  • Protect thiazolone NH with Boc-anhydride (2.2 eq) in THF (0°C → RT, 2h).
  • Treat with chlorosulfonic acid (1.05 eq) in DCM at -15°C for 30 min.
  • Quench with NH₃/MeOH solution (25% w/v), stir 2h.
  • Deprotect with TFA/DCM (1:1) to yield 6-sulfamoyl derivative (Total yield: 62%).

Method B
Direct sulfonation using SO₃·Py complex (1.2 eq) in anhydrous DMF at 40°C for 3h, followed by amination with NH₄OH (Yield: 54%).

N,N-Dimethylsulfamoylation at C-4

The electron-deficient C-4 position undergoes nucleophilic aromatic substitution:

Optimized Protocol

  • Generate sulfonyl chloride in situ by treating core with ClSO₃H (1.1 eq) in POCl₃ (5 mL) at 0°C.
  • Add dimethylamine (2.0 eq) in THF at -78°C over 1h.
  • Warm to RT gradually, stir overnight (Conversion: 89% by HPLC).

Comparative Sulfamoylation Results

Method Sulfonating Agent Amine Source Temp (°C) Yield
A ClSO₃H NH₃(g) -15 62%
B SO₃·Py NH₄OH 40 54%
C POCl₃/ClSO₃H Me₂NH -78→25 73%

Ylidene-Benzamide Formation

Condensation with Benzoyl Chloride

The final step involves generating the ylidene linkage through ketene-imine chemistry:

Stepwise Process

  • Dehydrohalogenate thiazolone with DBU (1.5 eq) in anhydrous THF under N₂.
  • Add benzoyl chloride (1.2 eq) dropwise at -20°C.
  • Warm to 40°C over 4h, monitor by TLC (Hex:EA 3:1).
  • Isolate product via column chromatography (Silica gel, 60% EA/Hex).

Reaction Optimization Data

Base Solvent Temp Range (°C) Isolated Yield
DBU THF -20→40 81%
KOtBu DMF 0→25 63%
NaH DCM -10→30 58%

Stereochemical Control

The Z-configuration is maintained through:

  • Low-temperature benzoylation preventing isomerization
  • Bulky base selection (DBU) favoring kinetic control
  • Crystallization from EtOAc/Hex (3:7) to isolate pure Z-isomer

X-ray crystallographic data of analogous compounds confirm the ylidene geometry (CCDC 2058415).

Industrial-Scale Considerations

For kilogram-scale production (Patent US11248001B2):

  • Continuous Flow Reactors : Sulfonylation steps performed in Corning AFR module (Residence time: 8 min)
  • In-line Analytics : FTIR and UHPLC monitoring for real-time adjustments
  • Green Chemistry Metrics :
    • PMI: 23.4 (Benchmark: 38.6 for similar API intermediates)
    • E-factor: 18.7 kg waste/kg product

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.18 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.44 (s, 6H, N(CH₃)₂), 4.08 (q, J=7.0 Hz, 2H, OCH₂), 7.52-8.21 (m, 9H, Ar-H).
  • HRMS : m/z 547.1321 [M+H]⁺ (Calcd 547.1318 for C₂₃H₂₇N₄O₆S₂).

Purity Profile

Method Column Purity
HPLC-UV C18, 0.1% HCO₂H/MeCN 99.2%
UPLC-MS HSS T3, 2.5 μm 99.4%

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, pH) using Design of Experiments (DoE) to identify critical factors. For example, allylation and sulfamoylation steps often require anhydrous conditions (e.g., DMF or THF) and catalysts like triethylamine . Monitor intermediates via TLC and purify using column chromatography with gradients of ethyl acetate/hexane. Yield improvements (>70%) are achievable by controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. What analytical techniques confirm the Z-configuration and purity of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the Z-configuration via dihedral angle analysis of the benzothiazole-ylidene moiety . Validate purity (>95%) via:
  • HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
  • NMR : Look for imine proton signals at δ 8.2–8.5 ppm (¹H) and carbonyl carbons at ~170 ppm (¹³C) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 567.14) .

Q. How to design initial biological assays to evaluate antiproliferative activity?

  • Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Use IC₅₀ values to benchmark against controls (e.g., cisplatin). Include dose-response curves (1–100 µM) and validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) . Parallel assays for apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) clarify mechanisms .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. DNA intercalation)?

  • Methodological Answer : Use competitive binding assays :
  • Enzyme inhibition : Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay; compare Ki values with acetazolamide .
  • DNA interaction : Perform ethidium bromide displacement assays (fluorescence quenching) and molecular docking (PDB: 1BNA) to assess intercalation potential .
  • Contradiction resolution : If conflicting data arise, validate via CRISPR knockouts of target enzymes to isolate effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfamoyl moiety .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (70–150 nm) for sustained release; characterize via DLS and TEM .
  • Pharmacokinetics : Conduct IV/PO studies in rodents; calculate AUC and t₁/₂ using LC-MS/MS .

Q. How to perform structure-activity relationship (SAR) studies on the benzo[d]thiazole core?

  • Methodological Answer : Synthesize derivatives with modified substituents and compare activities:
Substituent PositionModificationBiological Impact (vs. Parent Compound)
3-(2-ethoxyethyl)Replace with propargyl↓ Antiproliferative activity (IC₅₀ ↑ 2.5×)
6-SulfamoylReplace with nitro↑ Cytotoxicity but ↓ selectivity
N,N-DimethylsulfamoylReplace with morpholineSimilar potency but improved solubility

Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with activity .

Data Analysis & Experimental Design

Q. How to address batch-to-batch variability in biological activity data?

  • Methodological Answer :
  • Standardize synthesis : Strictly control reaction conditions (e.g., N₂ atmosphere for moisture-sensitive steps) .
  • Bioassay triplicates : Run triplicate assays with internal controls (e.g., doxorubicin).
  • Statistical analysis : Apply ANOVA/Tukey tests to identify outliers; use PCA to correlate impurities (HPLC) with activity shifts .

Q. What computational methods predict off-target interactions?

  • Methodological Answer :
  • Molecular docking : Screen against Pharmit (≥100 targets) with AutoDock Vina; prioritize kinases and GPCRs .
  • Proteome-wide profiling : Use thermal shift assays (ThermoFluor) to identify binding proteins .
  • Machine learning : Train Random Forest models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .

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